7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Catalog No.
S564028
CAS No.
82304-66-3
M.F
C17H24O3
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,...

CAS Number

82304-66-3

Product Name

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

IUPAC Name

7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C17H24O3/c1-15(2,3)11-9-17(8-7-13(18)20-17)10-12(14(11)19)16(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

ZTMZUYHXZPUDRF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2(CCC(=O)O2)C=C(C1=O)C(C)(C)C

Synonyms

7,9-Bis(1,1-dimethylethyl)-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione;

Canonical SMILES

CC(C)(C)C1=CC2(CCC(=O)O2)C=C(C1=O)C(C)(C)C

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a complex organic compound classified as an oxaspiro compound. Its chemical formula is C₁₇H₂₄O₃, and it has a molecular weight of approximately 276.37 g/mol. This compound features a unique spiro structure that includes a lactone, an enone, and a cyclic ketone. It is notable for its melting point of 139-140°C and is primarily derived from natural sources such as morels (Morchella spp.) and various plants including Euphorbia pulcherrima and Manilkara hexandra .

Oxaspiro is a chemical scaffold, meaning it's a core structure found in various organic molecules. This specific scaffold features a five-membered oxygen-containing ring (oxa-) fused to another ring system.

Applications in Medicinal Chemistry

Due to its unique structure and potential for diverse modifications, the oxaspiro scaffold has attracted interest in medicinal chemistry research. Scientists explore its potential in developing new drugs for various therapeutic areas:

  • Opioid Receptor Ligands

    Researchers have studied oxaspiro-based compounds as potential ligands for opioid receptors. These studies aim to understand their potential for pain management or addiction treatment. However, further research is needed to determine their efficacy and safety [].

  • Enzyme Inhibitors

    Scientists have investigated oxaspiro derivatives as inhibitors of specific enzymes. For example, some studies explored their potential for inhibiting methionine aminopeptidase 2 (MetAP2), an enzyme involved in various biological processes [].

The chemical reactivity of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione can be attributed to its functional groups. It can undergo typical reactions associated with enones and ketones, such as:

  • Nucleophilic addition: The carbonyl groups can react with nucleophiles.
  • Electrophilic substitution: The tert-butyl groups may participate in electrophilic aromatic substitution under specific conditions.
  • Hydrolysis: The lactone structure can be hydrolyzed to yield corresponding acids or alcohols.

These reactions are essential for understanding the compound's behavior in synthetic pathways and biological systems.

This compound exhibits significant biological activities. It has been identified as a bioactive component in various extracts used in traditional medicine for treating skin diseases, gonorrhea, migraines, intestinal parasites, and warts . Additionally, it has shown potential pharmacological properties such as:

  • Antineoplastic activity: Demonstrating effects against cancer cells.
  • Antimicrobial properties: Effective against certain bacterial strains.
  • Antiviral effects: Showing promise in inhibiting viral replication.

These activities highlight its potential for therapeutic applications.

Several methods have been explored for synthesizing 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione:

  • Multi-step organic synthesis: Involves the construction of the spiro framework through cyclization reactions followed by functional group modifications.
  • Natural extraction: Isolation from plant sources such as morels or Euphorbia pulcherrima through solvent extraction techniques.
  • Fermentation processes: Utilizing specific yeast strains to produce the compound during fermentation of organic substrates .

These methods reflect the compound's versatility in both synthetic and natural contexts.

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione has various applications across multiple fields:

  • Pharmaceuticals: Used as an active ingredient in formulations due to its bioactive properties.
  • Food packaging: Acts as a leachable impurity from polymers used in packaging materials .
  • Chemical intermediates: Serves as a precursor in synthetic organic chemistry for producing other complex molecules.

These applications underscore its importance in both industrial and research settings.

Studies on the interactions of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with biological systems have revealed insights into its mechanism of action:

  • Protein binding studies: Investigating how the compound interacts with various proteins to exert its biological effects.
  • Cellular uptake assays: Understanding how effectively the compound penetrates cell membranes and its subsequent metabolic pathways.

Such studies are crucial for determining its efficacy and safety profile in therapeutic contexts.

Several compounds share structural or functional similarities with 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Flavonoids (e.g., Quercetin)Polyphenolic structureKnown for antioxidant properties
CurcuminDiarylheptanoidExhibits anti-inflammatory effects
LimoneneMonoterpeneRecognized for its aroma and potential health benefits

Uniqueness

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione stands out due to its unique spiro structure combined with specific substituents that confer distinct biological activities not typically found in other flavonoids or terpenes . Its presence in both terrestrial and marine organisms further enhances its significance in natural product chemistry.

The compound was first documented in chemical databases in 2005, with its initial PubChem entry (CID 545303) created on March 27, 2005. Early studies focused on elucidating its molecular structure through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The spirocyclic core, comprising a γ-lactone and conjugated dienone system, was confirmed via X-ray crystallography, revealing a strained bicyclic framework stabilized by tert-butyl groups.

Its synthesis was initially achieved through a multistep route involving Diels-Alder cyclization and tert-butyl group introduction, yielding a melting point of 139–140°C. By 2010, it was identified as a secondary metabolite in the stem bark of Manilkara hexandra, marking its first reported natural occurrence.

Evolution of Academic Interest Over Time

Academic interest has progressed through three phases:

  • Structural Exploration (2005–2010): Early research prioritized synthetic routes and crystallographic analysis.
  • Natural Product Discovery (2010–2020): Studies identified the compound in diverse organisms, including Morchella mushrooms, marine algae, and Euphorbia pulcherrima.
  • Application-Driven Research (2020–Present): Recent investigations highlight its potential in pharmaceutical packaging and polymer chemistry.

The compound’s role as a flavor enhancer in Morchella spp. (contributing to earthy aromas) and its antimicrobial properties in plant extracts have expanded its biological relevance.

Significance in Contemporary Chemical Research

In 2025, the compound’s applications span:

  • Pharmaceuticals: As an antimicrobial agent in Manilkara hexandra extracts (150 μg/mL inhibition zones).
  • Materials Science: A plasticizer in food-grade polymers, leveraging its thermal stability (decomposition >250°C).
  • Flavor Chemistry: A key aroma component in morels, detected at 50.8–58.3% abundance via HS-GC/MS.

Ongoing studies explore its anticancer potential, with preliminary data showing cytotoxicity against human carcinoma cells.

Research Methodological Approaches

Advanced techniques have driven its characterization:

MethodApplicationExample Study
GC-MSNatural product identificationMorchella analysis
NMR (¹H/¹³C)Structural elucidationPubChem data
HPLCPurity assessment (>95%)Industrial standards
X-ray diffractionCrystallographic verificationSynthetic studies

Synthetic methodologies now emphasize green chemistry, with microwave-assisted reactions reducing step counts by 40%.

Synthetic Methodologies

One-Step Synthetic Pathways

The synthesis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione has been achieved through several direct synthetic approaches that enable formation of the spirocyclic framework in a single transformation [4]. The most prominent one-step methodology involves the photochemical oxidation of tetraphenylporphyrin derivatives under irradiation conditions [4]. This approach utilizes 5,15,10,20-tetraphenylporphyrin as a photosensitizer in the presence of molecular oxygen, conducted in chloroform at 20°C for 16 hours under irradiation [4]. Following the initial photooxygenation step, treatment with triphenylphosphine in chloroform at room temperature for 0.33 hours, followed by heating to 50°C for 4 hours, yields the target spirocyclic compound [4].

Alternative one-step synthetic pathways have been developed utilizing iodocyclization reactions of alkenyl alcohols, which represent a general approach to oxaspiro compounds [35] [36]. These methodologies involve the cyclization of appropriately substituted precursors under optimized conditions that favor the formation of the spirocyclic framework with incorporation of the oxygen heteroatom [35]. The iodocyclization approach has demonstrated particular effectiveness in acetonitrile solvent, providing near-quantitative yields of spirocyclic products without formation of significant side products [36].

Recent developments in one-pot synthetic methodologies have enabled the construction of related 6-oxaspiro[4.5]decane skeletons through transition-metal-free conditions involving ring-opening of benzoxepines coupled with formal 1,2-oxygen migration reactions [6]. These approaches have yielded over 30 examples of oxaspiro derivatives, demonstrating the broad applicability of one-step synthetic strategies for this class of compounds [6].

Friedel-Crafts Acylation with Ring Closure Mechanisms

Friedel-Crafts acylation reactions coupled with subsequent ring closure mechanisms represent a significant synthetic approach for accessing spirocyclic frameworks including 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione [9] [10]. The classical Friedel-Crafts acylation proceeds through electrophilic aromatic substitution involving the formation of an acylium ion intermediate when acyl halides or anhydrides react with aromatic substrates in the presence of strong Lewis acid catalysts [9] [10].

The mechanism involves coordination of the Lewis acid catalyst to the carbonyl oxygen or halogen atom of the acyl halide, facilitating heterolytic cleavage to generate a resonance-stabilized acylium ion [9] [10]. This electrophilic species then attacks the aromatic ring, forming a sigma complex intermediate that subsequently loses a proton to regenerate aromaticity and yield the acylated product [9] [10]. For spirocyclic compound formation, intramolecular variants of this reaction enable simultaneous acylation and ring closure [11] [12].

Strain-release-driven Friedel-Crafts spirocyclization reactions have been developed for the synthesis of medicinally relevant spirocyclic scaffolds [11]. These methodologies utilize acid-mediated conditions to promote spirocyclization through electrophilic aromatic substitution mechanisms [11]. The approach has proven particularly effective for constructing spirocyclic frameworks with quaternary stereocenters, achieving yields up to 99% with excellent enantioselectivities [12] [15].

Organocatalytic asymmetric Michael/Friedel-Crafts cascade reactions have been employed to construct spirocyclic compounds through sequential bond-forming processes [12]. These reactions utilize chiral organocatalysts such as diphenylprolinol silyl ether in combination with carboxylic acid cocatalysts to achieve high stereoselectivities in the formation of spirocyclic products [12].

Copper(I) Halide-Catalysed Decomposition of Phenolic α-Diazoketones

The copper(I) halide-catalyzed decomposition of phenolic α-diazoketones represents a pivotal synthetic methodology for accessing the spiro[4.5]decane carbon framework characteristic of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione [17]. This transformation was first reported by Iwata and coworkers, who demonstrated that copper(I) halide catalysis of phenolic α-diazoketones afforded spiro[4.5]deca-6,9-diene-2,8-dione products in high yields [17].

The mechanism involves initial coordination of the copper(I) halide catalyst to the diazo functionality, facilitating nitrogen extrusion and generation of a copper-stabilized carbene intermediate [17] [19]. This reactive intermediate undergoes intramolecular insertion into the phenolic carbon-hydrogen bond, followed by subsequent ring closure to form the spirocyclic framework [17] [19]. The presence of the phenolic hydroxyl group is crucial for directing the intramolecular cyclization and ensuring formation of the desired spirocyclic structure [17].

Copper-catalyzed decomposition of diazo compounds has been extensively studied as a general method for carbene generation and subsequent functionalization reactions [20] [21]. The choice of copper(I) halide catalyst significantly influences the reaction outcome, with different halide ligands affecting both the reactivity and selectivity of the carbene intermediate [21]. Copper bromide and copper iodide have shown particular effectiveness in promoting spirocyclization reactions of phenolic α-diazoketones [21].

The reaction conditions typically involve the use of high dilution to minimize intermolecular side reactions and favor the desired intramolecular cyclization [21]. The choice of solvent also plays a critical role, with benzene and dichloromethane being commonly employed solvents for these transformations [21]. Temperature control is essential, as elevated temperatures can lead to decomposition or rearrangement of the spirocyclic products [21].

Alternative Synthetic Strategies and Optimization

Beyond the primary synthetic methodologies, several alternative strategies have been developed for accessing 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione and related spirocyclic compounds [33] [34]. These approaches focus on optimization of reaction conditions, exploration of alternative catalytic systems, and development of more efficient synthetic routes [33] [34].

Ring-opening polymerization strategies utilizing spirocyclic monomers have been investigated as alternative approaches to spirocyclic compounds [16]. These methodologies involve the synthesis of spiro orthocarbonate monomers that undergo double ring-opening processes, wherein two bonds are cleaved for each new bond formed [16]. The resulting expansion can be applied to synthetic applications requiring volume expansion during polymerization [16].

Rhodium-catalyzed spirocyclization reactions have emerged as powerful alternatives to copper-catalyzed methodologies [5]. These approaches utilize rhodium(II) catalysts for the insertion of heterocyclic carbenes derived from diazoarylidene succinimides into oxygen-hydrogen bonds of alcohols and acids [5]. The protocol involves rhodium(II)-catalyzed insertion followed by base-promoted cyclization to afford spirocyclic compounds in good to high yields [5].

Optimization studies have focused on improving reaction yields, selectivities, and scalability of spirocyclic compound synthesis [35] [36]. Key parameters for optimization include catalyst loading, reaction temperature, solvent selection, and reaction time [35] [36]. The development of continuous flow methodologies has enabled improved control over reaction conditions and enhanced reproducibility of spirocyclic compound synthesis [36].

Alternative catalytic systems including palladium, gold, and organocatalytic approaches have been explored for spirocyclic compound synthesis [34] [35]. These methodologies offer complementary reactivity profiles and enable access to spirocyclic frameworks that may be challenging to access through traditional copper or rhodium catalysis [34] [35].

Structure-Activity Relationship Studies

Functional Role of tert-Butyl Groups at Positions 7 and 9

The tert-butyl substituents at positions 7 and 9 of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione play critical roles in determining the compound's chemical and biological properties [7] [23]. These bulky alkyl groups provide significant steric hindrance that influences both the reactivity and stability of the spirocyclic framework [7] [23]. The tert-butyl groups effectively shield the adjacent carbon centers from nucleophilic attack and prevent undesired side reactions that could compromise the integrity of the spirocyclic structure [7] [23].

Steric hindrance effects of tert-butyl groups have been extensively studied in organic chemistry, revealing their unique combination of high bond dissociation energy and limited accessibility [23]. The carbon-hydrogen bonds within tert-butyl groups exhibit bond dissociation energies of approximately 100 kilocalories per mole, making them generally unreactive toward both hydrogen atom transfer and organometallic reagents [23]. This inherent stability contributes to the overall robustness of the spirocyclic compound and prevents degradation under typical reaction conditions [23].

The positioning of tert-butyl groups at the 7 and 9 positions creates a sterically congested environment that influences the conformational preferences of the spirocyclic framework [7] [23]. This steric congestion prevents conformational flexibility and locks the compound into a preferred three-dimensional arrangement [7] [23]. The restricted conformation enhances the compound's ability to engage in specific molecular recognition events and improves its selectivity in biological systems [7] [23].

Structure-activity relationship studies have demonstrated that modification or removal of the tert-butyl groups significantly alters the biological activity of spirocyclic compounds [22] [49]. The presence of these bulky substituents is often essential for maintaining potent biological activity, as they contribute to the proper spatial arrangement of pharmacophoric elements [22] [49]. Replacement of tert-butyl groups with smaller alkyl substituents typically results in decreased activity, highlighting their importance for optimal biological function [22] [49].

Significance of the Spirocyclic Framework in Activity

The spirocyclic framework of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione represents a privileged structural motif that imparts unique three-dimensional characteristics essential for biological activity [8] [51]. Spirocyclic compounds have gained significant attention in medicinal chemistry due to their inherent molecular three-dimensionality, which enables more effective engagement with three-dimensional protein targets [8] [51]. The spirocyclic junction creates a rigid, orthogonal arrangement of ring systems that effectively occupies three-dimensional space [8] [51].

The rigid nature of the spirocyclic framework restricts conformational flexibility and preorganizes the molecule in a biologically active conformation [8] [51]. This conformational restriction reduces the entropic penalty associated with binding to biological targets and enhances binding affinity [8] [51]. The spirocyclic architecture also provides a scaffold for the precise spatial arrangement of substituents, enabling optimal interactions with target proteins [8] [51].

Comparative studies of spirocyclic versus non-spirocyclic analogs have consistently demonstrated the superior biological activities of spirocyclic compounds [22] [49] [50]. The spirocyclic framework contributes to improved potency, selectivity, and physicochemical properties compared to linear or monocyclic analogs [22] [49] [50]. These improvements are attributed to the unique three-dimensional shape and conformational rigidity provided by the spirocyclic structure [22] [49] [50].

The incorporation of oxygen into the spirocyclic framework, as observed in oxaspiro compounds, further enhances water solubility and reduces lipophilicity [35] [36]. Studies have shown that oxa-spirocycles can exhibit up to 40-fold improvements in water solubility compared to all-carbon spirocyclic analogs [35] [36]. This enhancement in physicochemical properties makes oxaspiro compounds particularly attractive for pharmaceutical applications [35] [36].

Comparative Analysis with Related Spirocyclic Compounds

Comparative analysis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with related spirocyclic compounds reveals important structure-activity relationships that guide rational drug design [49] [50] [51]. Studies comparing spirocyclic chromanes with antimalarial activity have identified key structural features necessary for biological activity [49] [50]. The spirocyclic chroman-4-one framework demonstrates promising antimalarial activity against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium [49] [50].

Structure-property relationship studies have established that spirocyclic compounds generally exhibit improved drug-like properties compared to their non-spirocyclic counterparts [49] [50] [51]. Analysis of physiochemical properties shows that spirocyclic compounds often demonstrate close compliance with Lipinski's parameters and acceptable pharmacokinetic profiles [49] [50]. The three-dimensional nature of spirocyclic frameworks contributes to reduced flat aromatic character and improved solubility properties [49] [50].

Comparative studies of different spirocyclic ring sizes have revealed significant effects on biological activity and physicochemical properties [53] [39]. Investigations of oxaspirocyclic compounds with varying ring sizes demonstrate that the size of the spirocyclic framework influences both stability and reactivity [53]. Smaller spirocyclic frameworks tend to exhibit higher strain energies and increased reactivity, while larger frameworks provide greater conformational flexibility [53].

Systematic structure-activity relationship studies of spirocyclic β-lactams have identified the critical importance of the spirocyclic framework for biological activity [22]. Replacement of the spirocyclic structure with non-spirocyclic analogs results in complete loss of activity, emphasizing the unique role of the spirocyclic architecture [22]. These studies have also revealed that the presence of free carboxylic acid groups is essential for maintaining biological activity [22].

Analysis of spirocyclic compounds as antioxidants has demonstrated the relationship between structural features and antioxidant capacity [39]. Spirocyclic derivatives containing specific pharmacophoric elements exhibit significant antioxidant activities in various assays including diphenylpicrylhydrazyl radical scavenging, azino-bis-3-ethylbenzothiazoline-6-sulfonic acid, and copper reducing antioxidant capacity tests [39]. The spirocyclic framework provides an optimal scaffold for arranging antioxidant functionalities in three-dimensional space [39].

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Applications

Density Functional Theory calculations have been extensively applied to study the electronic structure, geometry optimization, and reactivity of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione and related spirocyclic compounds [25] [26] [27]. DFT calculations utilizing the B3LYP functional with 6-311++G(d,p) basis sets have been employed to identify electrophilic and nucleophilic centers in spirocyclic molecules and predict their reactivity patterns [26] [28]. These computational studies provide valuable insights into the electronic properties that govern chemical behavior and biological activity [26] [28].

Geometry optimization studies using DFT methods have revealed the preferred conformations and structural parameters of spirocyclic compounds [27] [31]. Calculations performed using the B3LYP functional with 6-31G* basis sets have been used to describe reaction mechanisms involving spirocyclic intermediates [27]. The computational results demonstrate excellent agreement with experimental X-ray crystallographic data, validating the reliability of DFT approaches for studying spirocyclic systems [27] [31].

Electronic structure calculations have been performed to analyze the frontier molecular orbitals, spin electronic density distributions, and electrostatic potential maps of spirocyclic compounds [27]. These calculations provide mechanistic insights into reaction pathways and help explain the observed reactivity patterns [27]. DFT studies have also been used to calculate molecular properties including total energy, dipole moments, and hardness parameters for spirocyclic molecules [27].

Frequency calculations using DFT methods have been employed to confirm the stability of optimized spirocyclic structures and identify transition states in reaction mechanisms [27]. The calculated vibrational frequencies provide important information about molecular dynamics and help distinguish between energy minima and saddle points on potential energy surfaces [27]. These computational approaches have proven invaluable for understanding the thermodynamic and kinetic aspects of spirocyclic compound chemistry [27].

Molecular Docking and Binding Affinity Predictions

Molecular docking studies have been extensively utilized to predict the binding affinities and interaction modes of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with various biological targets [26] [28] [29]. These computational approaches explore the conformational space of ligand-receptor complexes and estimate binding free energies through evaluation of intermolecular recognition processes [32]. Docking algorithms systematically sample ligand conformations within binding sites and rank potential binding modes using scoring functions [32].

Binding affinity predictions for spirocyclic compounds have demonstrated favorable interactions with biological targets, with calculated binding energies ranging from -8.6 to -9.7 kilocalories per mole [26] [28]. These values indicate reasonably strong interactions between spirocyclic ligands and their target proteins [26] [28]. The binding complexes are typically stabilized through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces [26] [28].

Molecular docking studies of spirocyclic compounds with DNA have revealed their potential as biological probes [26] [28]. Computational analysis shows that spirocyclic molecules can bind to the minor groove of B-form DNA through favorable intermolecular interactions [26] [28]. The three-dimensional structure of spirocyclic compounds enables them to complement the shape of the DNA minor groove and form stable complexes [26] [28].

Virtual screening approaches utilizing molecular docking have been employed to identify promising spirocyclic compounds with desired biological activities [29]. High-throughput docking calculations enable the rapid evaluation of large compound libraries and identification of lead compounds with optimal binding properties [29]. These computational approaches significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates [29].

Electronic Structure and Bonding Pattern Analysis

Electronic structure analysis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione reveals important insights into the bonding patterns and reactivity of the spirocyclic framework [38] [54]. The compound contains multiple conjugated systems including diene and diketone functionalities that exhibit characteristic electronic properties [38]. Conjugated dienes demonstrate delocalization of π-electron density across the four-carbon framework, resulting in enhanced stability compared to isolated double bonds [38].

The electronic structure of conjugated dienes involves orbital overlap between adjacent π-bonds, creating a continuous system of delocalized electrons [38]. This delocalization is evidenced by resonance structures that distribute electron density across the entire conjugated system [38]. The resulting electronic stabilization contributes to the overall stability of the spirocyclic compound and influences its chemical reactivity [38].

Bonding pattern analysis reveals that the spirocyclic framework creates unique electronic environments that influence both ground-state properties and excited-state behavior [54]. DFT calculations provide detailed information about electron density distributions, bond orders, and charge populations throughout the molecule [54]. These electronic parameters correlate with experimental observables such as nuclear magnetic resonance chemical shifts and ultraviolet-visible absorption spectra [54].

The incorporation of oxygen heteroatoms into the spirocyclic framework significantly alters the electronic structure compared to all-carbon analogs [35] [36]. Oxygen atoms contribute lone pair electrons that can participate in conjugation with adjacent π-systems, modifying the overall electronic properties [35] [36]. These electronic effects influence both the chemical reactivity and biological activity of oxaspiro compounds [35] [36].

XLogP3

3.8

Wikipedia

7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Dates

Last modified: 08-15-2023

Explore Compound Types